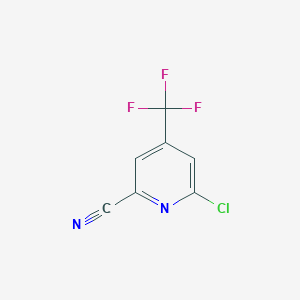

6-Chloro-4-(trifluoromethyl)picolinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVYLNKDLDHDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732414 | |

| Record name | 6-Chloro-4-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156542-25-4 | |

| Record name | 6-Chloro-4-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1156542-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-(trifluoromethyl)picolinonitrile

Section 1: Introduction and Significance

6-Chloro-4-(trifluoromethyl)picolinonitrile is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, which incorporates a pyridine ring substituted with a chloro group, a trifluoromethyl (-CF3) group, and a nitrile (-CN) group, makes it a versatile synthetic building block.

The strategic incorporation of these functional groups confers unique properties valuable in drug discovery and materials science. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The chloro and nitrile substituents serve as reactive handles for a variety of chemical transformations, including nucleophilic substitution and cycloaddition reactions, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the core physicochemical properties of this compound and outlines the standard methodologies for their verification, offering a framework for its application in research and development.

Section 2: Core Physicochemical & Structural Identifiers

A precise understanding of a compound's identity is the foundation of all scientific research. The fundamental identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1156542-25-4 | [1][2] |

| Molecular Formula | C₇H₂ClF₃N₂ | [1][3] |

| Molecular Weight | 206.55 g/mol | [1][2][3] |

| IUPAC Name | 6-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile | [1] |

| Purity (Typical) | ≥95-97% | [1][3] |

Molecular Structure Diagram

The spatial arrangement of atoms and functional groups dictates the chemical reactivity and physical properties of the molecule.

Caption: 2D Structure of this compound.

Section 3: Physical Properties

The physical state and thermal properties of a compound are critical for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Comments |

| Appearance | Off-white to white solid | Based on typical supplier observations. |

| Melting Point | Data not available | Expected to be a solid at room temperature. |

| Boiling Point | Data not available | Experimental determination would require vacuum distillation due to the likely high boiling point. |

| Solubility | Sparingly soluble in water | Predicted based on structure. Likely soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetone. |

Expert Insight: The absence of readily available public data for melting and boiling points is common for specialized building blocks. This necessitates empirical determination by the end-user. Differential Scanning Calorimetry (DSC) is the preferred method for obtaining an accurate melting point, while boiling point determination would likely require thermogravimetric analysis (TGA) to assess thermal stability before attempting distillation.

Section 4: Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are non-negotiable steps in chemical R&D. The following protocols are designed as self-validating systems for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Choice: NMR is the most powerful technique for unambiguous structure elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹⁹F NMR is particularly crucial for confirming the integrity of the trifluoromethyl group, a key functional moiety.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peaks.

-

Instrument Setup:

-

Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

Calibrate (shim) the instrument to the deuterium lock signal of the solvent to ensure high resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a standard pulse program. The two aromatic protons on the pyridine ring are expected to appear as singlets or narrow doublets in the 7.5-8.5 ppm range.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Expect signals for the nitrile carbon (~115-120 ppm), the trifluoromethyl carbon (a quartet around 120-125 ppm due to C-F coupling), and the aromatic carbons (~120-155 ppm).

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. A single, sharp singlet is expected for the -CF₃ group, typically in the range of -60 to -70 ppm relative to a CFCl₃ standard. The absence of other signals confirms the purity of the trifluoromethyl substitution.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR to confirm the proton ratio.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)

Causality of Method Choice: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds. It provides two layers of confirmation: the retention time from the GC and the mass-to-charge ratio (m/z) and fragmentation pattern from the MS, which acts as a molecular fingerprint.

Step-by-Step Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as Ethyl Acetate or Dichloromethane.

-

GC-MS Conditions:

-

Injector: 250 °C, Splitless mode.

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures the separation of potential impurities from the main compound.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 amu.

-

-

Data Analysis:

-

The primary peak in the Total Ion Chromatogram (TIC) should correspond to the target compound.

-

The mass spectrum of this peak should show a molecular ion (M⁺) peak at m/z 206. The presence of a peak at m/z 208 with approximately one-third the intensity of the M⁺ peak (the M+2 peak) is crucial, as it confirms the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality of Method Choice: HPLC is a robust and precise method for determining the purity of non-volatile compounds. A well-developed HPLC method can separate the main analyte from synthesis by-products, starting materials, and degradation products.

Caption: Standard workflow for HPLC purity analysis.

Step-by-Step Protocol for HPLC Analysis:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, for instance, 60:40 Acetonitrile:Water. Filter and degas the mobile phase to prevent pump issues and baseline noise.

-

Standard and Sample Preparation:

-

Accurately prepare a stock solution of the reference standard at 1 mg/mL in the mobile phase.

-

Prepare the analysis sample at the same concentration.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm, chosen for the aromatic nature of the pyridine ring.

-

Injection Volume: 10 µL.

-

-

System Suitability: Before sample analysis, inject the reference standard multiple times to ensure the system is performing correctly. Key parameters like retention time repeatability (<1% RSD), peak asymmetry (Tailing Factor < 2), and theoretical plates (>2000) must be met. This step validates the system's integrity.

-

Data Analysis: Analyze the chromatogram of the sample. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Section 5: Storage and Safety

Proper handling and storage are paramount for ensuring researcher safety and maintaining the chemical integrity of the compound.

| Aspect | Recommendation | Rationale |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen).[4] | Protects from moisture and atmospheric degradation. |

| Handling | Use in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] | Avoids inhalation of dust and prevents skin/eye contact.[4][7] |

| Hazards | Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[1] | These are the primary acute hazards identified in Safety Data Sheets (SDS). |

| Fire Safety | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction. Combustion may produce toxic gases like nitrogen oxides (NOx), hydrogen chloride, and carbon oxides.[4][5] | Standard procedure for organic solids. Firefighters should wear self-contained breathing apparatus.[4] |

Section 6: Conclusion

This compound is a key heterocyclic building block with significant potential. While some physical data requires empirical determination, its structural and purity profiles can be rigorously established using standard analytical techniques like NMR, MS, and HPLC. The methodologies outlined in this guide provide a robust framework for researchers to validate this compound, ensuring its quality and suitability for downstream applications in the synthesis of novel pharmaceuticals and agrochemicals.

Section 7: References

-

SAFETY DATA SHEET. (2018). Acros PharmaTech Limited. [Link]

-

MSDS of 6-Chloro-3-(trifluoroMethyl)picolinonitrile. (2018). ChemSrc. [Link]

-

This compound - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-(trifluoromethyl)picolinonitrile

Introduction: The Significance of a Fluorinated Heterocycle

6-Chloro-4-(trifluoromethyl)picolinonitrile is a highly functionalized pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemicals. The presence of a trifluoromethyl group imparts unique properties, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The chloro and nitrile functionalities serve as versatile synthetic handles for further molecular elaboration, making this compound a valuable building block in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the scientifically robust pathways for the synthesis of this compound, intended for researchers and professionals in drug development and chemical synthesis.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary strategic disconnections:

-

Late-Stage Cyanation of a Pre-functionalized Pyridine Ring: This strategy involves the initial synthesis of a 2,6-dichloro-4-(trifluoromethyl)pyridine scaffold, followed by the selective introduction of the nitrile group at the C2 position.

-

Pyridine Ring Construction via Cyclocondensation: This approach builds the core heterocyclic ring from acyclic precursors already containing the requisite trifluoromethyl and cyano (or cyano-precursor) functionalities.

This guide will delve into the mechanistic underpinnings and practical execution of both pathways.

Pathway 1: Late-Stage Cyanation of 2,6-Dichloro-4-(trifluoromethyl)pyridine

This pathway is a classical approach that relies on the well-established chemistry of pyridine functionalization. The key challenge in this route lies in achieving regioselective cyanation.

Workflow for Pathway 1

Caption: Workflow for the synthesis of this compound via a late-stage cyanation strategy.

Step 1: Synthesis of the Key Intermediate: 2,6-Dichloro-4-(trifluoromethyl)pyridine

The synthesis of this crucial precursor typically begins with 4-picoline and involves a three-stage process:

-

Exhaustive Chlorination of the Methyl Group: 4-Picoline is treated with a chlorinating agent, such as chlorine gas under UV irradiation or N-chlorosuccinimide, to convert the methyl group into a trichloromethyl group, yielding 4-(trichloromethyl)pyridine.

-

Ring Chlorination: The pyridine ring of 4-(trichloromethyl)pyridine is subsequently chlorinated. This reaction can be carried out at high temperatures in the gas phase or in the liquid phase with a suitable catalyst to yield 2,6-dichloro-4-(trichloromethyl)pyridine.

-

Halogen Exchange (Fluorination): The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction. This is commonly achieved using fluorinating agents like antimony trifluoride (Swarts reaction) or anhydrous hydrogen fluoride (HF)[1]. This step is critical for introducing the fluorine atoms and often requires high temperatures and pressures.

Step 2: Regioselective Cyanation

The final step in this pathway is the nucleophilic aromatic substitution (SNAr) of one of the chloro groups with a cyanide anion.

Experimental Protocol: Palladium-Catalyzed Cyanation

A robust method for this transformation is the palladium-catalyzed cyanation of aryl halides.

-

Reaction Setup: To a solution of 2,6-dichloro-4-(trifluoromethyl)pyridine in an anhydrous aprotic solvent such as DMF or DMSO, add a cyanide source, typically zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN)[2].

-

Catalyst Addition: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a suitable phosphine ligand, is added.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 120 °C until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

Causality of Regioselectivity:

The regioselectivity of the cyanation reaction is a critical consideration. The trifluoromethyl group at the 4-position is a strong electron-withdrawing group, which activates both the C2 and C6 positions towards nucleophilic attack by stabilizing the Meisenheimer intermediate. However, the substitution typically occurs preferentially at the C2 (or C6) position due to the combined electronic activation and steric factors. The choice of catalyst and reaction conditions can be fine-tuned to optimize the yield of the desired 2-cyano isomer.

| Parameter | Value/Condition | Rationale |

| Cyanide Source | Zn(CN)₂, KCN, NaCN | Provides the nucleophilic cyanide anion. |

| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | Facilitates the carbon-cyanide bond formation. |

| Solvent | DMF, DMSO, NMP | Aprotic polar solvents that solubilize the reactants and facilitate the SNAr reaction. |

| Temperature | 80 - 120 °C | Provides the necessary activation energy for the reaction. |

| Atmosphere | Inert (N₂, Ar) | Prevents oxidation of the catalyst and other reactants. |

Pathway 2: Pyridine Ring Construction via Cyclocondensation

This elegant approach builds the substituted pyridine ring from acyclic precursors, offering a high degree of control over the final substitution pattern. A plausible route is adapted from methodologies used to synthesize similarly substituted pyridines[3].

Workflow for Pathway 2

Caption: Workflow for the synthesis of this compound via a cyclocondensation strategy.

Step 1: Michael Addition

The synthesis commences with a Michael addition between a trifluoromethyl-containing acrylate ester and an aminopropionitrile derivative.

Experimental Protocol: Michael Addition

-

Reactant Preparation: In a suitable solvent such as ethanol or methanol, dissolve the aminopropionitrile derivative.

-

Base-Catalyzed Addition: Add a catalytic amount of a base, such as sodium ethoxide or triethylamine, to facilitate the deprotonation of the amine.

-

Addition of Acrylate: Slowly add the trifluoromethyl acrylate ester to the reaction mixture at a controlled temperature, often at or below room temperature.

-

Reaction Monitoring and Work-up: The reaction is stirred until completion. The resulting acyclic intermediate can be isolated or used directly in the next step after solvent removal.

Step 2: Intramolecular Amidation and Cyclization

The acyclic intermediate undergoes an intramolecular amidation reaction, followed by dehydration, to form the pyridine ring.

Experimental Protocol: Cyclization

-

Reaction Setup: The acyclic intermediate is dissolved in a high-boiling point solvent like toluene or xylene.

-

Acid or Base Catalysis: The cyclization can be promoted by either an acid or a base catalyst. For example, a catalytic amount of p-toluenesulfonic acid can be added.

-

Dehydration: The reaction is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the cyclization and dehydration steps, driving the equilibrium towards the formation of the aromatic pyridine ring.

-

Isolation: After completion, the reaction mixture is cooled, and the product, 6-hydroxy-4-(trifluoromethyl)picolinonitrile, is isolated by filtration or extraction and purified.

Step 3: Chlorination of the Hydroxypyridine

The final step involves the conversion of the 6-hydroxy group to a chloro group.

Experimental Protocol: Chlorination

-

Reaction Setup: The 6-hydroxy-4-(trifluoromethyl)picolinonitrile is suspended in a suitable solvent, or neat, with a chlorinating agent.

-

Chlorinating Agent: Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Reaction Conditions: The mixture is heated, often to reflux, for several hours.

-

Work-up and Purification: The reaction mixture is carefully quenched with ice water and neutralized. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product, this compound, is purified by crystallization or column chromatography.

| Parameter | Value/Condition | Rationale |

| Starting Materials | Trifluoromethyl acrylate, Aminopropionitrile derivative | Readily available acyclic precursors. |

| Cyclization Catalyst | Acid (e.g., p-TsOH) or Base | Promotes the intramolecular ring closure. |

| Chlorinating Agent | POCl₃, SOCl₂ | Converts the hydroxyl group to a chloro group. |

| Solvents | Ethanol (Michael), Toluene (Cyclization) | Appropriate solvents for each reaction step. |

Conclusion

The synthesis of this compound can be effectively achieved through either a late-stage cyanation strategy or a pyridine ring construction approach. The choice of pathway will depend on the availability of starting materials, desired scale of production, and the specific expertise of the research team. The late-stage cyanation route leverages well-established pyridine chemistry but requires careful control of regioselectivity. The cyclocondensation pathway offers a more convergent and potentially more controlled synthesis of the highly substituted pyridine ring. Both routes provide access to this valuable building block for the development of new pharmaceuticals and agrochemicals.

References

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

-

Channapur, M., Hall, R. G., Kessabi, J., Montgomery, M. G., & Shyadligeri, A. (2022). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect, 7(22), e202201089. [Link]

-

Shimizu, M., & Hiyama, T. (2005). Modern Synthetic Methods for Fluorine-Substituted Target Molecules. Angewandte Chemie International Edition, 44(2), 214–231. [Link]

-

Luo, J., & Zhang, J. (2011). Recent advances in the direct C–H cyanation of (hetero)arenes. Chemical Society Reviews, 40(4), 1849-1859. [Link]

- CN113912535B - Preparation method of 6-chloro-4-trifluoromethyl-3-cyanopyridine. (2022).

-

Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2009). Discovery of a new class of trifluoromethylating agents and their applications. Journal of Fluorine Chemistry, 130(12), 1145-1156. [Link]

Sources

6-Chloro-4-(trifluoromethyl)picolinonitrile molecular structure and formula

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 6-Chloro-4-(trifluoromethyl)picolinonitrile. It delves into the molecule's core characteristics, synthesis, reactivity, and application, with a focus on providing practical, field-proven insights.

Introduction and Core Identification

This compound is a fluorinated heterocyclic building block of significant interest in medicinal and agrochemical research.[1] Its structure, featuring a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a nitrile, offers a unique combination of electronic properties and reactive sites. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the biological activity and metabolic stability of parent compounds, while the chloro and nitrile groups serve as versatile handles for further synthetic elaboration.[2] This makes it a crucial intermediate in the synthesis of complex molecular architectures for novel active pharmaceutical ingredients (APIs) and agrochemicals.[2]

This document provides an authoritative overview of its molecular structure, physicochemical properties, plausible synthetic routes, key chemical transformations, and essential safety protocols.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups on the pyridine scaffold dictates the chemical behavior and synthetic utility of this compound.

Molecular Formula and Structure

The fundamental identity of the compound is defined by its molecular formula and structure.

-

Molecular Formula: C₇H₂ClF₃N₂

-

Molecular Weight: 206.55 g/mol

-

CAS Number: 1156542-25-4

-

Synonyms: 6-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile

The two-dimensional structure is depicted below:

Caption: 2D Chemical Structure of this compound.

The key functional groups and their relationship within the molecule can be visualized as follows:

Caption: Key functional groups of the molecule.

Physicochemical Properties

The known physical and chemical properties are summarized for quick reference. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Appearance | Off-white to pale yellow solid | Assumed |

| Boiling Point | 252.0 ± 35.0 °C (Predicted) | |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis and Chemical Reactivity

While specific, scaled-up manufacturing processes are proprietary, a plausible synthetic pathway can be constructed based on established pyridine chemistry, particularly methods used for related halogenated and trifluoromethylated picolinonitriles.

Plausible Synthetic Pathway

The synthesis of highly substituted pyridines often begins with more accessible, simpler pyridine or piperidine precursors. A likely strategy involves the construction of the substituted ring followed by chlorination and aromatization. The pathway below is a representative, logical approach rather than a documented industrial process.

Caption: Plausible multi-step synthesis workflow.

This strategy, inspired by methods for related isomers, involves an initial addition/cyclization to form a piperidinone ring, which is then aromatized to a stable hydroxypyridine.[3] The final, crucial step is a chlorination reaction (e.g., using phosphoryl chloride) to install the chloro group at the 6-position, yielding the target molecule.[3]

Key Chemical Transformations

The utility of this compound as a synthetic intermediate stems from the reactivity of its chloro group. The pyridine nitrogen and the trifluoromethyl group render the C6 position susceptible to functionalization via cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

-

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds.[4] The chloro group at the 6-position can be substituted by primary or secondary amines. It is critical to recognize that chloropyridines are less reactive than their bromo or iodo counterparts.[5] Success often hinges on the use of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to facilitate the rate-limiting oxidative addition step.[5][6]

-

Sonogashira Coupling: This reaction enables the formation of C-C bonds by coupling the chloropyridine with a terminal alkyne.[7] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8] This transformation is invaluable for introducing alkynyl moieties, which can serve as precursors for a wide range of other functional groups or as part of a larger conjugated system.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a "privileged structure" in modern chemistry. The unique electronic properties of the trifluoromethyl group—namely its high electronegativity and lipophilicity—can significantly improve a molecule's cell permeability, metabolic stability, and binding affinity to biological targets.

This building block is primarily employed as a key intermediate for compounds targeting a range of applications:

-

Pharmaceuticals: It is used in the development of APIs for therapeutic areas such as anti-inflammatory and anti-infective agents.

-

Agrochemicals: It serves as a core component in the synthesis of advanced herbicides and pesticides, where the trifluoromethyl group enhances biological efficacy.[2]

Experimental Protocol: A Representative Sonogashira Coupling

To illustrate the practical application of this reagent, the following section details a representative protocol for a Sonogashira cross-coupling reaction. This protocol is adapted from established procedures for structurally similar halopicolonitriles and serves as a robust starting point for laboratory synthesis.[9][10]

Objective: To synthesize a 6-alkynyl-4-(trifluoromethyl)picolinonitrile derivative via a palladium/copper-catalyzed Sonogashira coupling.

Materials and Reagents

-

This compound (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.1 - 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

Copper(I) Iodide (CuI) (0.03 - 0.05 equiv)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous NH₄Cl solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology

Caption: Standard workflow for a Sonogashira coupling experiment.

-

Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₄, and CuI.

-

Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous triethylamine via syringe. The triethylamine serves as both the reaction base and a co-solvent.

-

Alkyne Addition: Add the terminal alkyne dropwise via syringe.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether and filter through a pad of Celite® to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous nature. All procedures should be conducted in a well-ventilated chemical fume hood by trained personnel.

GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed | |

| Acute Toxicity, Inhalation | 3 | Danger | H331: Toxic if inhaled | |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation | |

| Hazardous to the Aquatic Environment | 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal

-

Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated place at 2-8°C, preferably under an inert atmosphere (e.g., Argon or Nitrogen). Store locked up.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. This material is very toxic to aquatic life and release to the environment should be avoided.

References

-

Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Google Patents. (n.d.). EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

- TCI Chemicals. (2024). SAFETY DATA SHEET: this compound.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2012). (10) Patent No.: US 8,097,733 B2. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

- Lunazzi, L., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

-

Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years.

- Google Patents. (n.d.). CN113912535B - Preparation method of 6-chloro-4-trifluoromethyl-3-cyanopyridine.

Sources

- 1. acubiochem.com [acubiochem.com]

- 2. This compound [myskinrecipes.com]

- 3. CN113912535B - Preparation method of 6-chloro-4-trifluoromethyl-3-cyanopyridine - Google Patents [patents.google.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. research.rug.nl [research.rug.nl]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide to the Safe Handling of 6-Chloro-4-(trifluoromethyl)picolinonitrile

This guide provides comprehensive safety data and handling precautions for 6-Chloro-4-(trifluoromethyl)picolinonitrile, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data sheets of structurally similar compounds to provide a robust framework for risk mitigation in the laboratory.

Section 1: Chemical Identity and Overview

-

Chemical Name: this compound

-

Synonyms: 6-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile[2]

This compound is a halogenated pyridine derivative. Its structural motifs—a chlorinated pyridine ring, a trifluoromethyl group, and a nitrile function—make it a valuable building block in medicinal chemistry and agrochemical synthesis. These reactive sites allow for diverse chemical modifications, though they also contribute to its potential hazards. A thorough understanding of its safety profile is paramount before any experimental work is undertaken.

Section 2: Hazard Identification and GHS Classification

While comprehensive toxicological data for this specific molecule is not fully available, a hazard assessment based on structurally related compounds suggests the following GHS classification.[4] It is imperative to handle this compound as potentially hazardous.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[5] | Skull and Crossbones |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Skull and Crossbones |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Skull and Crossbones |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6] | Exclamation Mark |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[6] | Exclamation Mark |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] | Exclamation Mark |

Signal Word: Danger

This classification underscores that this compound should be considered acutely toxic via all primary routes of exposure and a significant irritant.

Section 3: Emergency Response Protocols

Immediate and appropriate action is critical in the event of an exposure or emergency.

First Aid Measures

The primary directive is to remove the individual from the source of exposure and seek immediate medical attention.

-

Inhalation: Move the exposed person to fresh air at once.[7] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or administer oxygen.[8] Keep the individual warm and at rest while awaiting medical assistance.[7]

-

Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[7] Promptly remove all contaminated clothing and shoes.[8] If irritation develops or persists, seek medical attention.[7]

-

Eye Contact: Flush eyes immediately with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of all surfaces.[4][9] Remove contact lenses if present and easy to do.[10] Immediate medical consultation is required.[10]

-

Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth thoroughly with water.[4] Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[10]

Fire-Fighting Measures

While not classified as flammable, this compound can decompose under fire conditions to produce highly toxic gases.

-

Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4]

-

Specific Hazards from Combustion: Thermal decomposition can liberate hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[11][12]

-

Protective Equipment for Firefighters: Responders must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive-pressure mode.[4][10]

Section 4: Exposure Control and Personal Protection

The principle of ALARA (As Low As Reasonably Achievable) must guide all handling procedures. Engineering controls are the primary line of defense, supplemented by rigorous personal protective equipment (PPE) protocols.

-

Engineering Controls: All work involving this compound, especially handling of the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][13] Safety showers and eyewash stations must be readily accessible and tested regularly.[6][11]

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[11] For operations with a higher splash risk, a face shield should be worn in addition to goggles.[14]

-

Skin Protection: Wear chemical-resistant gloves, such as nitrile, and inspect them for defects before each use.[14][15] A flame-resistant lab coat should be worn and kept fully buttoned.[14] Do not wear shorts or open-toed shoes in the laboratory.[14]

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and acid gases) is required.[4][14] Respirator use requires a formal institutional program, including medical clearance and fit-testing.[14]

-

Section 5: Standard Operating Procedure (SOP) for Handling

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

Protocol: Safe Weighing and Solution Preparation

-

Preparation:

-

Confirm the chemical fume hood is functioning correctly (check airflow monitor).

-

Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.

-

Decontaminate the work surface and analytical balance inside the fume hood.

-

Assemble all necessary equipment: spatula, weighing paper or boat, secondary container, and appropriate solvent.

-

-

Weighing the Compound:

-

Perform all manipulations deep within the fume hood to ensure containment.

-

Carefully open the primary container. Avoid creating airborne dust.

-

Using a clean spatula, transfer the approximate desired amount of solid to the weighing vessel on the tared balance.

-

Close the primary container immediately after dispensing.

-

Record the exact mass.

-

-

Solution Preparation:

-

Carefully add the weighed solid to the destination flask containing the desired solvent. The rationale for adding the solid to the solvent (rather than vice-versa) is to minimize dust generation during the transfer.

-

Rinse the weighing vessel with a small amount of solvent and add it to the flask to ensure a quantitative transfer.

-

Seal the flask and mix by gentle swirling or magnetic stirring until the solid is fully dissolved.

-

-

Cleanup:

-

Carefully clean the spatula and work area.

-

Dispose of contaminated weighing paper and gloves as hazardous chemical waste.

-

Wash hands thoroughly after completing the procedure, even after removing gloves.

-

Section 6: Accidental Release and Waste Disposal

A clear and rehearsed plan for managing spills and waste is a cornerstone of laboratory safety.

Accidental Release Measures

-

Personal Precautions: Avoid breathing dust and ensure adequate ventilation.[4] Evacuate non-essential personnel from the area.[4]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[4]

-

Containment and Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[4][11] For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Below is a logical workflow for responding to a spill.

Caption: Workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including empty containers and contaminated disposables, must be treated as hazardous waste.[16]

-

Collect waste in clearly labeled, sealed containers compatible with the chemical.[17]

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Arrange for disposal through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[17][18]

Section 7: Storage, Stability, and Incompatibilities

Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][11] Some suppliers recommend refrigerated storage (2-8°C).[3] The area should be secure and designated for toxic substances ("Store locked up").[12]

-

Chemical Stability: The compound is stable under recommended storage conditions.[11]

-

Incompatible Materials: Keep away from strong oxidizing agents, which can cause exothermic or explosive reactions.[11][12]

Section 8: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1156542-25-4 | [1][2][3] |

| Molecular Formula | C₇H₂ClF₃N₂ | [1][2] |

| Molecular Weight | 206.55 g/mol | [1][2] |

| Physical State | Solid (presumed) | Inferred from analogs |

| Appearance | Off-white / Light yellow solid (presumed) | Inferred from analogs |

Section 9: Toxicological and Ecological Profile

-

Toxicological Information: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] Based on its structural alerts (halogenated aromatic, nitrile), it is presumed to be acutely toxic if swallowed, inhaled, or absorbed through the skin.[5][6] It is also expected to cause irritation to the skin, eyes, and respiratory system.[4] No component of similar products is listed as a carcinogen by IARC.[4]

-

Ecological Information: Organofluorine and chlorinated compounds are often persistent in the environment and can be toxic to aquatic life.[19][20] They can have a high potential for bioaccumulation.[19] Therefore, release into the environment must be strictly avoided.[4][6]

Section 10: References

-

NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Retrieved from a provider of the SDS.

-

CP Lab Safety. (n.d.). This compound, min 97%. Retrieved from [Link]

-

Apollo Scientific. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine Safety Data Sheet. Retrieved from a provider of the SDS.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from a provider of the SDS.

-

Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Retrieved from a provider of the SDS.

-

Fire Engineering. (1990, February 1). "Chlorine Fires" and Pool Chemicals. Retrieved from [Link]

-

Fluorochem. (2024, December 19). Safety Data Sheet. Retrieved from a provider of the SDS.

-

Berger, U., & Langlois, I. (2025, August 10). Fluorinated Chemicals and the Impacts of Anthropogenic Use. ResearchGate. Retrieved from a provider of the article.

-

Webster, P. C. (n.d.). Fluorinated chemicals need stricter control. PMC - NIH. Retrieved from [Link]

-

Szabo, T. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. Retrieved from [Link]

-

CSWAB. (2020, December 21). Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS?. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

-

BUND. (2021, August 31). Fluorochemicals: Persistent, Dangerous, Avoidable. Retrieved from a provider of the document.

-

U.S. EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

The Chlorine Institute. (2020, July 15). FR Video: (Intro) Chlorine Emergencies: An Overview for First Responders. YouTube. Retrieved from [Link]

-

Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety. Retrieved from [Link]

-

SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

-

OEHHA. (n.d.). Air Toxics Hot Spots Program. Retrieved from [Link]

-

Capot Chemical. (2018, December 7). MSDS of 6-Chloro-3-(trifluoroMethyl)picolinonitrile. Retrieved from a provider of the SDS.

-

Fertilizers Europe. (n.d.). GUIDANCE FOR FIGHTING FIRES AND/OR DECOMPOSITION INVOLVING SOLID MINERAL NITROGEN-BASED FERTILIZERS. Retrieved from a provider of the document.

-

UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

-

AK Scientific, Inc. (n.d.). 3-(3-Pyridinyl)acrylonitrile Safety Data Sheet. Retrieved from a provider of the SDS.

-

Fisher Scientific. (2012, March 23). SAFETY DATA SHEET. Retrieved from a provider of the SDS.

-

Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]

-

Washington State University. (n.d.). Pyridine Safety Data Sheet. Retrieved from a provider of the SDS.

-

Princeton University EHS. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

-

PeriscopeFilm. (2020, November 15). " CHLORINE AND THE FIREFIGHTER " CHLORINE GAS LEAK EMERGENCY TRAINING FILM 18294. YouTube. Retrieved from [Link]

-

FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from a provider of the SDS.

-

United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

-

Fire Engineering. (2008, November 1). Chlorine. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

-

OSHA. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from a provider of the document.

-

Boston University Environmental Health and Safety. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-4-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

-

Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

-

Fisher Scientific. (2015, September 30). SAFETY DATA SHEET. Retrieved from a provider of the SDS.

-

A-L-L-PRO. (2024, October 29). Chemical Compatibility Guide. Retrieved from a provider of the document.

-

Thermo Fisher Scientific Inc. (n.d.). CHEMICAL COMPATIBILITY CHART. Retrieved from a provider of the document.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. acubiochem.com [acubiochem.com]

- 3. 1156542-25-4|this compound|BLD Pharm [bldpharm.com]

- 4. capotchem.com [capotchem.com]

- 5. 6-Chloro-4-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2783382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. aksci.com [aksci.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 15. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 16. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]

- 17. benchchem.com [benchchem.com]

- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 19. researchgate.net [researchgate.net]

- 20. cswab.org [cswab.org]

The Ascendancy of Trifluoromethylpyridines: A Technical Guide for Drug Discovery and Agrochemical Innovation

Introduction: The Trifluoromethyl Group's Transformative Influence on Pyridine Chemistry

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of innovation. Among the various fluorinated motifs, the trifluoromethyl (-CF3) group, when appended to a pyridine ring, imparts a unique and powerful combination of properties that have led to the development of numerous blockbuster drugs and high-performance agrochemicals.[1][2] This guide provides an in-depth technical exploration of trifluoromethylpyridine (TFMP) compounds, from their synthesis and intrinsic properties to their diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The trifluoromethyl group is a potent modulator of a molecule's physicochemical and biological characteristics.[3] Its strong electron-withdrawing nature, significant lipophilicity, and ability to enhance metabolic stability are key attributes that medicinal and agrochemical chemists leverage to optimize lead compounds.[1] When combined with the pyridine ring, a privileged scaffold in its own right, the resulting trifluoromethylpyridine core offers a versatile platform for creating novel and effective active ingredients.[4] This guide will delve into the causality behind the experimental choices in the synthesis and application of these remarkable compounds, providing a self-validating system of protocols and mechanistic understanding.

Core Synthesis Strategies for Trifluoromethylpyridines

The preparation of trifluoromethylpyridine derivatives is primarily achieved through three main strategies, each with its own advantages and applications depending on the desired substitution pattern and scale of production.

Halogen Exchange (Halex) Reaction of Trichloromethylpyridines

The most established and industrially significant method for synthesizing many trifluoromethylpyridines is the halogen exchange (Halex) reaction, where a trichloromethyl (-CCl3) group on the pyridine ring is converted to a trifluoromethyl group using a fluorinating agent, typically hydrogen fluoride (HF).[5][6] This method is particularly crucial for the large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[5]

The process often begins with the chlorination of a picoline (methylpyridine) precursor to form the corresponding trichloromethylpyridine.[6] This intermediate is then subjected to fluorination. The reaction conditions, such as temperature, pressure, and the presence of a catalyst (e.g., antimony salts or metal halides), are critical for achieving high yields and selectivity.[7]

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Halogen Exchange

This protocol describes a representative two-step process for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for numerous agrochemicals.

Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

-

Reaction Setup: A four-necked flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a gas inlet tube.

-

Reagents: Charge the flask with 2-chloro-5-methylpyridine and a suitable solvent such as carbon tetrachloride.

-

Initiation: Introduce a radical initiator, for example, azobisisobutyronitrile (AIBN).

-

Chlorination: Heat the mixture to reflux and bubble chlorine gas through the solution while irradiating with a UV lamp. The reaction is monitored by gas chromatography (GC) until the starting material is consumed.[8]

-

Work-up: After completion, the solvent is removed by distillation. The crude 2-chloro-5-(trichloromethyl)pyridine can be purified by vacuum distillation.[8]

Step 2: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine

-

Reaction Setup: A high-pressure autoclave equipped with a stirrer and temperature control is used for this step.

-

Reagents: Charge the autoclave with the 2-chloro-5-(trichloromethyl)pyridine obtained from Step 1 and a fluorinating agent such as anhydrous hydrogen fluoride (HF). A phase transfer catalyst like hexadecyl trimethyl ammonium bromide can be employed when using a solid fluorinating agent like potassium fluoride in a solvent such as dimethyl sulfoxide.[9]

-

Reaction Conditions: The reaction mixture is heated under pressure. The temperature and pressure are critical parameters that need to be carefully controlled to ensure complete fluorination and minimize by-product formation. For instance, the reaction can be conducted at temperatures ranging from 150°C to 250°C and pressures from 5 to 1200 psig.[10]

-

Work-up and Purification: After the reaction, the excess HF is carefully neutralized. The product is then extracted with a suitable organic solvent, washed, and dried. The final product, 2-chloro-5-(trifluoromethyl)pyridine, is purified by distillation.[7]

Cyclocondensation Reactions with Trifluoromethylated Building Blocks

Another powerful strategy for constructing the trifluoromethylpyridine ring is through cyclocondensation reactions.[5] This approach involves the reaction of a trifluoromethyl-containing building block with a suitable partner to form the pyridine ring in a single or multi-step sequence.[5] Common trifluoromethylated building blocks include ethyl 4,4,4-trifluoroacetoacetate and other β-trifluoromethyl enones.[5][11]

A notable example of this strategy is the Bohlmann-Rahtz Pyridine Synthesis . This two-step method involves the condensation of an enamine with an ethynylketone to yield an aminodiene intermediate. Subsequent heat-induced E/Z isomerization and cyclodehydration afford the substituted pyridine. The versatility of this reaction allows for the synthesis of a wide range of polysubstituted pyridines.

Diagram: Bohlmann-Rahtz Pyridine Synthesis Workflow

Caption: Sulfoxaflor's competitive modulation of the nicotinic acetylcholine receptor.

Applications in Pharmaceuticals

The advantageous properties of the trifluoromethylpyridine scaffold have also been extensively exploited in drug discovery, leading to the development of approved medicines for a range of diseases. T[2][12][13][14]he -CF3 group can enhance a drug's potency, selectivity, and pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

[15]Table 3: Selected FDA-Approved Drugs Containing a Trifluoromethylpyridine Moiety

| Drug Name | Indication | Trifluoromethylpyridine Moiety |

| Apalutamide | Prostate Cancer | 3-(Trifluoromethyl)pyridyl |

| Doravirine | HIV Infection | 3-(Trifluoromethyl)pyridyl |

| Ubrogepant | Migraine | Trifluoromethylpyridyl |

| Gemigliptin | Type 2 Diabetes | Trifluoromethylpyridyl |

| Alpelisib | Breast Cancer | 2-(Trifluoromethyl)pyridyl |

| Selinexor | Multiple Myeloma | 3,5-Bis(trifluoromethyl)phenyl (related structure) |

| Enasidenib | Acute Myeloid Leukemia | Two trifluoromethylpyridine rings |

Data sourced from references.[12][13][14][16]

The incorporation of the trifluoromethylpyridine moiety can lead to enhanced binding affinity to target proteins, as seen with Enasidenib, where a trifluoromethyl group forms a key interaction with the target enzyme. F[16]urthermore, the increased metabolic stability can lead to an improved therapeutic window and patient compliance.

Conclusion and Future Perspectives

Trifluoromethylpyridine compounds have firmly established themselves as a cornerstone of modern agrochemical and pharmaceutical research and development. Their synthesis, once a significant challenge, is now achievable through a variety of robust methods, enabling the large-scale production of key intermediates. The profound and predictable influence of the trifluoromethyl group on the physicochemical and biological properties of the pyridine ring provides a powerful tool for molecular design and optimization.

The continued exploration of novel synthetic methodologies, particularly in the area of direct trifluoromethylation, will undoubtedly lead to the discovery of new and more complex trifluoromethylpyridine derivatives. As our understanding of the intricate interactions between these compounds and their biological targets deepens, we can anticipate the development of even more potent, selective, and safer drugs and crop protection agents. The trifluoromethylpyridine scaffold is poised to remain a critical component in addressing the ongoing challenges in human health and global food security.

References

-

Exploring 2-Chloro-3-(trifluoromethyl)pyridine: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

4-(Trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

-

Gaynard, T. J., & Reed, C. J. (1994). The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues. PubMed. Retrieved from [Link]

-

4-(Trifluoromethyl)pyridin-2-ol, 4-(Trifluoromethyl)pyridin-2(1H)-one. (2024, April 9). ChemBK. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Retrieved from [Link]

-

Structures and names of trifluromethyl group containing FDA-approved drugs. (n.d.). Retrieved from [Link]

-

Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. (2022, April 22). ALFA CHEMICAL. Retrieved from [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage. Retrieved from [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. Retrieved from [Link]

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]

- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine. (n.d.). Google Patents.

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (n.d.). IntechOpen. Retrieved from [Link]

-

Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, March 8). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The importance of trifluoromethyl pyridines in crop protection. (2025, October 21). ResearchGate. Retrieved from [Link]

-

Enhancing Crop Protection: The Role of Trifluoromethyl Pyridines in Agrochemicals. (2025, October 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). ResearchGate. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). Processes. Retrieved from [Link]

-

Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]

-

Structure-Activity Relationship and Quantitative Structure Activity Relationship. (n.d.). Pharmacy 180. Retrieved from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PubMed Central. Retrieved from [Link]

-

Lecture 25 Quantitative Struture Activity Relationship(QSAR). (2018, September 3). YouTube. Retrieved from [Link]

-

QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR). (n.d.). Semantic Scholar. Retrieved from [Link]

-

A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. (2013, July 29). PubMed Central. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. asianpubs.org [asianpubs.org]

- 9. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]

- 15. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profile of 6-Chloro-4-(trifluoromethyl)picolinonitrile

An In-Depth Technical Guide to the Reactivity Profile of 6-Chloro-4-(trifluoromethyl)picolinonitrile

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized pyridine derivative that has emerged as a critical building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its synthetic utility is derived from a unique combination of reactive sites and potent electronic influences. The pyridine core, being inherently electron-deficient, is further activated by the strong electron-withdrawing effects of the trifluoromethyl (-CF₃) group at the C4 position and the nitrile (-CN) group at the C2 position. This electronic profile renders the C6 position exceptionally susceptible to nucleophilic displacement of the chloro group. This guide provides a comprehensive analysis of the reactivity of this molecule, offering field-proven insights and detailed protocols for its strategic functionalization.

The trifluoromethyl group is a key feature, often incorporated into bioactive molecules to enhance metabolic stability, lipophilicity, and binding affinity. The strategic placement of this group, along with the chloro and nitrile functionalities, offers multiple handles for diverse chemical transformations.

Figure 1: Overview of the primary reactive sites on this compound.

PART 1: Transformations at the C6-Chloro Position

The chlorine atom at the C6 position is the most versatile handle for synthetic modification. Its reactivity is significantly enhanced by the cumulative electron-withdrawing effects of the ring nitrogen and the substituents at C2 and C4, which stabilize the negatively charged intermediate in nucleophilic substitution pathways.

Nucleophilic Aromatic Substitution (SNA_r_)

Nucleophilic aromatic substitution (SNA_r_) is a primary pathway for functionalizing this scaffold. Unlike typical aryl chlorides, the electron-deficient nature of the pyridine ring facilitates the displacement of the chloride by a wide range of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving

Technical Guide: Stability Profile and Optimal Storage Conditions for 6-Chloro-4-(trifluoromethyl)picolinonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-(trifluoromethyl)picolinonitrile (CAS No. 1156542-25-4) is a critical fluorinated heterocyclic building block, primarily utilized as a key intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs).[1] The inherent reactivity required for its synthetic utility also dictates a specific set of stability characteristics. Maintaining the chemical integrity of this compound is paramount for ensuring reproducibility in experimental outcomes and the quality of downstream products. This guide provides a comprehensive analysis of the stability profile of this compound, detailing its degradation pathways, scientifically grounded storage and handling protocols, and validated analytical methods for stability assessment.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 1156542-25-4 | [1] |

| Molecular Formula | C₇H₂ClF₃N₂ | [1][2] |

| Molecular Weight | 206.55 g/mol | [1][2] |

| Appearance | Off-white to white solid (inferred from handling data) | [3] |

| Synonyms | 6-chlorine-4-(trifluoromethyl) pyridine nitrile, 6-chlorine-4-(trifluoromethyl) cyanopyridine | [2] |

Core Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by several environmental factors. The molecule's structure, featuring a halogenated pyridine ring, a nitrile group, and a trifluoromethyl group, presents several potential sites for chemical degradation. The compound is generally stable when stored under recommended conditions.[4] However, deviation from these conditions can lead to degradation via oxidation, hydrolysis, or photodegradation.

Key Factors Influencing Stability:

-

Atmosphere (Oxygen & Moisture): The compound exhibits sensitivity to atmospheric conditions. Recommendations to store the material under an inert gas like argon suggest a susceptibility to oxidation.[5][6] The pyridine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. Furthermore, the universal requirement for storage in a "dry" and "tightly closed container" points to a risk of hydrolysis.[4][7] The nitrile group (-C≡N) could potentially hydrolyze to a carboxamide and subsequently a carboxylic acid, particularly in the presence of acidic or basic contaminants.

-

Incompatible Materials: Explicit warnings are in place to avoid contact with strong oxidizing agents.[3] Such contact can initiate rapid and exothermic degradation, compromising sample integrity and posing a safety risk.

-

Temperature: Elevated temperatures can accelerate degradation. The recommended storage temperature is 2-8°C, indicating that the compound's stability is significantly enhanced at refrigerated conditions.[1][6] Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[3][4]

-

Light: Storage in a "dark" or "shaded" place is recommended, implying a potential for photodegradation.[5] High-energy UV light can induce cleavage of the C-Cl bond, generating reactive radical species that can lead to a cascade of decomposition reactions.

Visualizing Potential Degradation

The following diagram illustrates the primary environmental factors that can compromise the integrity of this compound.

Sources

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-(trifluoromethyl)picolinonitrile: Identifying the Key Starting Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-(trifluoromethyl)picolinonitrile is a pivotal building block in the synthesis of a variety of agrochemicals and pharmaceuticals. Its unique trifluoromethyl and chloro-substituted pyridine structure imparts desirable properties such as enhanced metabolic stability and binding affinity to target molecules. This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to this important intermediate, with a primary focus on the identification and utilization of the most critical starting materials. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer field-proven insights to guide researchers in their synthetic endeavors.

Introduction: The Significance of the Trifluoromethylpyridine Scaffold

The incorporation of a trifluoromethyl (-CF3) group into heterocyclic compounds has become a cornerstone of modern medicinal and agricultural chemistry.[1] The unique electronic properties of the -CF3 group can significantly enhance the lipophilicity, metabolic stability, and pharmacokinetic profile of bioactive molecules.[2] The pyridine ring, a ubiquitous scaffold in numerous drugs and agrochemicals, when substituted with a trifluoromethyl group, offers a powerful platform for the development of novel chemical entities.[3][4] this compound, in particular, serves as a versatile intermediate, enabling the introduction of this privileged scaffold into a wide array of complex molecules.[5]

Strategic Synthesis Pathways and Identification of the Key Starting Material